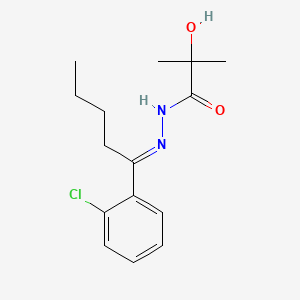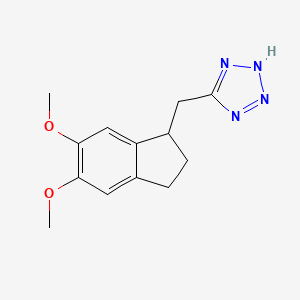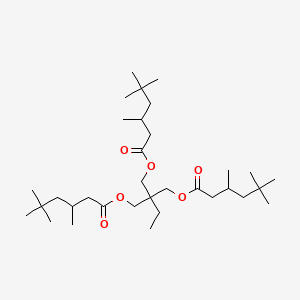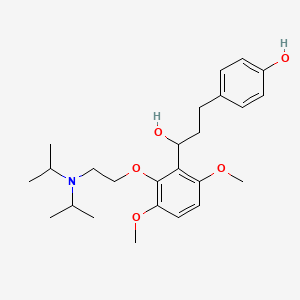
1,3,5-Triazine-2,4-diamine, 6-(4-(2H-1-benzothiopyran-3-ylmethyl)-1-piperazinyl)-N,N'-di-2-propenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazine-2,4-diamine, 6-(4-(2H-1-benzothiopyran-3-ylmethyl)-1-piperazinyl)-N,N’-di-2-propenyl- is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a benzothiopyran moiety, a piperazine ring, and propenyl groups, making it a unique and potentially versatile molecule in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-(4-(2H-1-benzothiopyran-3-ylmethyl)-1-piperazinyl)-N,N’-di-2-propenyl- typically involves multi-step organic reactions. The process may start with the formation of the triazine core, followed by the introduction of the benzothiopyran and piperazine moieties. The final step often involves the addition of propenyl groups. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6-(4-(2H-1-benzothiopyran-3-ylmethyl)-1-piperazinyl)-N,N’-di-2-propenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of analogs.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials, catalysts, and other industrial applications.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzothiopyran moiety may interact with certain enzymes or receptors, while the piperazine ring can enhance its binding affinity. The propenyl groups may contribute to its overall stability and solubility, affecting its bioavailability and efficacy.
類似化合物との比較
Similar Compounds
1,3,5-Triazine-2,4-diamine derivatives: Compounds with similar triazine cores but different substituents.
Benzothiopyran derivatives: Compounds containing the benzothiopyran moiety with various functional groups.
Piperazine derivatives: Compounds with the piperazine ring and different substituents.
Uniqueness
1,3,5-Triazine-2,4-diamine, 6-(4-(2H-1-benzothiopyran-3-ylmethyl)-1-piperazinyl)-N,N’-di-2-propenyl- stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties
特性
CAS番号 |
87813-73-8 |
|---|---|
分子式 |
C23H29N7S |
分子量 |
435.6 g/mol |
IUPAC名 |
2-N,4-N-bis(prop-2-enyl)-6-[4-(2H-thiochromen-3-ylmethyl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H29N7S/c1-3-9-24-21-26-22(25-10-4-2)28-23(27-21)30-13-11-29(12-14-30)16-18-15-19-7-5-6-8-20(19)31-17-18/h3-8,15H,1-2,9-14,16-17H2,(H2,24,25,26,27,28) |
InChIキー |
UNPBSKYSYFCXIW-UHFFFAOYSA-N |
正規SMILES |
C=CCNC1=NC(=NC(=N1)N2CCN(CC2)CC3=CC4=CC=CC=C4SC3)NCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


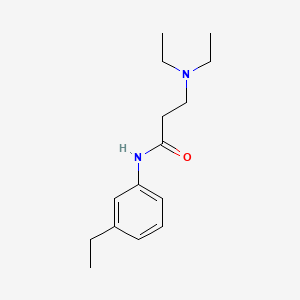



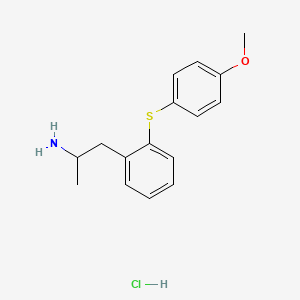
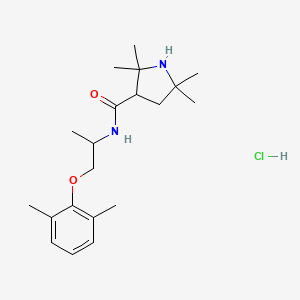
![(E)-but-2-enedioic acid;4-[2-[3-(tert-butylamino)-2-hydroxypropoxy]benzoyl]-1,3-dihydroindol-2-one](/img/structure/B12759257.png)
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;prop-2-enenitrile](/img/structure/B12759259.png)
